molecular formula C9H12FNO2S B1375225 [5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine CAS No. 1340062-88-5

[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine

Cat. No.: B1375225
CAS No.: 1340062-88-5
M. Wt: 217.26 g/mol
InChI Key: IPWCQBPDJGXGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine” is a chemical compound with the molecular formula C9H12FNO2S . It has a molecular weight of 217.26 g/mol . This compound is intended for research use only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10FNO2S.ClH/c1-13(11,12)8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Serotonin Receptor Agonists and Antidepressant Activity

[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine derivatives have been explored for their potential as serotonin 5-HT1A receptor-biased agonists. Research conducted by Sniecikowska et al. (2019) found that certain aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a related compound, showed high 5-HT1A receptor affinity and selectivity. This selectivity, combined with favorable druglike properties, suggested their potential as antidepressant drug candidates due to their ability to stimulate ERK1/2 phosphorylation, a key signal transduction pathway (Sniecikowska et al., 2019).

Dual Serotonin/Noradrenaline Reuptake Inhibition

Compounds related to this compound, specifically 1-(2-phenoxyphenyl)methanamines, have been studied for their selective dual serotonin and noradrenaline reuptake pharmacology. The research by Whitlock et al. (2008) identified analogues with promising human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, highlighting their potential for therapeutic applications (Whitlock et al., 2008).

Monoamine Oxidase Inhibition

Another area of research related to this compound involves the study of its analogues as inhibitors of monoamine oxidase. For example, benzyl-dimethyl-silyl-methanamines, compounds with a similar structure, have been investigated for their potential as time-dependent inhibitors of monoamine oxidase-B (MAO-B), a key enzyme in the metabolism of neurotransmitters. This research by Danzin et al. (1989) indicated the potential use of these compounds as anti-Parkinsonian agents (Danzin et al., 1989).

Properties

IUPAC Name

[5-fluoro-2-(methylsulfonylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-14(12,13)6-7-2-3-9(10)4-8(7)5-11/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWCQBPDJGXGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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